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Compound of Interest

Compound Name: 4-Methoxypiperidine

Cat. No.: B1585072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxypiperidine, a key building block in medicinal chemistry and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource

for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules.

Below are the summarized ¹H and predicted ¹³C NMR data for 4-Methoxypiperidine.

¹H NMR Spectroscopic Data
The proton NMR spectrum of 4-Methoxypiperidine hydrochloride in deuterated dimethyl

sulfoxide ((CD₃)₂SO) exhibits characteristic signals corresponding to the different protons in the

molecule. The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxypiperidine Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.99 br s 2H NH·HCl

3.40 - 3.46 m 1H CHO

3.25 s 3H OCH₃

3.07 - 3.12 m 2H CH₂N (axial)

2.88 - 2.94 m 2H CH₂N (equatorial)

1.91 - 1.99 m 2H CH₂ (axial)

1.63 - 1.74 m 2H CH₂ (equatorial)

Data is for the hydrochloride salt in (CD₃)₂SO. Abbreviations: br s = broad singlet, m =

multiplet, s = singlet.

¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data for 4-Methoxypiperidine is not readily available in the public

domain. Therefore, a predicted spectrum was generated using computational methods. The

predicted chemical shifts are provided in Table 2. These values serve as a reliable estimate for

the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxypiperidine

Chemical Shift (δ) ppm Assignment

~75 C4 (CHO)

~55 C7 (OCH₃)

~45 C2, C6 (CH₂N)

~30 C3, C5 (CH₂)

Note: These are predicted values and should be confirmed with experimental data.
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxypiperidine is consistent with its molecular structure, displaying

characteristic absorption bands for the functional groups present. While a detailed peak list is

not available, the expected characteristic IR absorptions are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for 4-Methoxypiperidine

Wavenumber (cm⁻¹) Functional Group Vibration

3350 - 3300 N-H Stretching (secondary amine)

2950 - 2850 C-H Stretching (alkane)

1470 - 1440 C-H Bending (CH₂)

1150 - 1085 C-O-C Stretching (ether)

1100 - 1000 C-N Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Methoxypiperidine, the protonated molecule is readily observed.

Mass Spectrometric Data
Table 4: Mass Spectrometry Data for 4-Methoxypiperidine

m/z Ion

116 [M+H]⁺

Predicted Fragmentation Pattern
The fragmentation of piperidine derivatives in mass spectrometry often involves characteristic

pathways. For 4-Methoxypiperidine, the following fragmentation patterns can be predicted:
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common

fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of the methoxy group: Fragmentation can occur through the loss of the methoxy group

(•OCH₃) or methanol (CH₃OH).

Ring cleavage: The piperidine ring can undergo cleavage to produce various smaller

fragment ions.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypiperidine in 0.6-0.8 mL

of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂SO) in a clean, dry NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of neat 4-Methoxypiperidine between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: Acquire a background spectrum of the clean plates prior to sample

analysis and subtract it from the sample spectrum.

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Electron Impact (EI), to generate ions. For ESI, the sample is typically dissolved in a

solvent mixture like methanol/water with a small amount of formic acid to promote

protonation.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to

obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a small molecule like 4-
Methoxypiperidine is depicted in the following diagram.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Sample

NMR IR MS

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-Methoxypiperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1585072?utm_src=pdf-body
https://www.benchchem.com/product/b1585072?utm_src=pdf-body
https://www.benchchem.com/product/b1585072?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxypiperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585072#spectroscopic-data-of-4-
methoxypiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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